Fluorofelbamate
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Overview
Description
Fluorofelbamate is a novel chemical entity that has demonstrated potent anticonvulsant and antiepileptic activity in animal pharmacology models. It is a derivative of felbamate, designed to retain the broad-spectrum multimechanistic activity of felbamate while avoiding the idiosyncratic toxicity associated with it . This compound has shown promise in reducing seizure frequency and severity, making it a potential candidate for treating refractory seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorofelbamate is synthesized through a series of chemical reactions involving the substitution of fluorine for hydrogen in the two-position of the propane chain of felbamate . This substitution increases the solubility and modifies the metabolism of the compound .
Industrial Production Methods: The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the purity and efficacy of the compound. The process includes the careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorofelbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include fluorinating agents, reducing agents, and oxidizing agents . The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound include various fluorinated derivatives that exhibit enhanced anticonvulsant activity and reduced toxicity compared to the parent compound .
Scientific Research Applications
Fluorofelbamate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Mechanism of Action
Fluorofelbamate exerts its effects through multiple mechanisms of action . It acts as a positive modulator of gamma-aminobutyric acid (GABA) receptors and as a blocker of N-methyl-D-aspartate (NMDA) receptors . These actions contribute to its anticonvulsant and neuroprotective properties. The compound’s ability to modulate these receptors helps to stabilize neuronal activity and reduce the occurrence of seizures .
Comparison with Similar Compounds
- Felbamate
- Carisbamate
- Eslicarbazepine
- Brivaracetam
- Ganaxolone
Fluorofelbamate’s unique combination of broad-spectrum activity, improved solubility, and reduced toxicity makes it a promising candidate for further development and clinical use .
Properties
CAS No. |
726-99-8 |
---|---|
Molecular Formula |
C11H13FN2O4 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-fluoro-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H13FN2O4/c12-11(6-17-9(13)15,7-18-10(14)16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H2,14,16) |
InChI Key |
ZCDHNOUTBZTCLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |
Key on ui other cas no. |
726-99-8 |
Synonyms |
2-fluoro-2-phenyl-1,3-propanediyl dicarbamate Fluorofelbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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